6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-6-3-7-16(9-8-15)12-5-2-4-11(10-13)14-12/h2,4-5H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAKDUGTIPXEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile typically involves the reaction of 4-methyl-1,4-diazepane with 2-chloropyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the diazepane nitrogen attacks the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced forms with hydrogenated nitrile or pyridine rings.
Substitution: New derivatives with substituted functional groups replacing the nitrile group.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula CHN and a molecular weight of 216.28 g/mol. Its structure features a pyridine ring substituted with a carbonitrile group and a 1,4-diazepane moiety, which contributes to its biological activity.
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds similar to 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
2. Neuropharmacological Effects
The structural characteristics of this compound suggest potential neuropharmacological applications. Compounds containing diazepane rings have been studied for their effects on neurotransmitter systems, making them candidates for treating anxiety and depression .
3. Antimicrobial Properties
Preliminary studies suggest that derivatives of pyridine and diazepane compounds may possess antimicrobial activities. This is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
- Core Heterocycle: The pyridine core in the target compound contrasts with dihydropyrimidine () and quinazoline () cores in analogs. Pyridine’s aromaticity may enhance π-stacking interactions compared to partially saturated dihydropyrimidines.
- Diazepane Modifications: The 4-methyl group on the diazepane ring in the target compound differs from the acetylated diazepane in ’s compound , which may alter solubility or metabolic stability.
- Functional Groups: The carbonitrile group is conserved in multiple analogs, suggesting its role in electronic modulation or target binding.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The diazepane ring in the target compound may reduce logP compared to ’s lipophilic trifluoromethylbenzylthio group, improving aqueous solubility.
- Molecular Weight: At ~246 g/mol, the target compound falls within Lipinski’s rule-of-five guidelines, suggesting oral bioavailability, unlike larger analogs like compound 27 (~542 g/mol) .
- Steric Effects: The diazepane’s flexibility could enhance binding to shallow protein pockets compared to rigid imidazole () or thiazole () substituents .
Biological Activity
6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile, a compound with the CAS number 910108-88-2, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, particularly its anticancer effects and other biological activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 4-methyl-1,4-diazepane moiety and a carbonitrile group. The structural formula is represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Properties
Recent studies have indicated that 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon adenocarcinoma (HT29) cell lines.
- IC50 Values : The compound demonstrated varying degrees of potency, with IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.41 | Induction of apoptosis |
| A549 | 0.65 | Inhibition of P-glycoprotein |
| HT29 | 1.50 | Activation of caspase cascade |
Flow cytometry assays confirmed that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer progression, such as Janus kinases (JAK1 and JAK2) and Aurora A kinase .
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives related to this compound. The derivatives exhibited enhanced anticancer activity compared to the parent compound, emphasizing structure-activity relationships (SAR) that could guide future drug development .
Safety and Toxicology
While the anticancer potential is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that at therapeutic doses, the compound has a favorable safety profile. However, comprehensive studies are necessary to fully understand its toxicity and side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
